Home > Products > Screening Compounds P144090 > Bupivacaine hydrochloride monohydrate
Bupivacaine hydrochloride monohydrate - 73360-54-0

Bupivacaine hydrochloride monohydrate

Catalog Number: EVT-336701
CAS Number: 73360-54-0
Molecular Formula: C18H31ClN2O2
Molecular Weight: 342.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bupivacaine hydrochloride monohydrate is an amide-type local anesthetic. Its chemical formula is C18H28N2O · HCl · H2O, with a molecular weight of approximately 342.90 g/mol. The compound is also known by its systematic name: 1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide .


Synthesis Analysis

The synthesis of bupivacaine involves several steps. While I don’t have access to specific papers, I can provide a general overview. Bupivacaine is typically synthesized through the reaction of piperidine with 2,6-dimethylaniline followed by acylation with butyric acid. The resulting compound undergoes hydrochlorination to yield bupivacaine hydrochloride monohydrate .


Molecular Structure Analysis

The molecular structure of bupivacaine hydrochloride monohydrate consists of a piperidine ring, an amide group, and a butyl side chain. The hydrochloride salt contributes to its water solubility. The dimethylphenyl group enhances its lipophilicity, allowing it to penetrate nerve membranes effectively .


Physical And Chemical Properties Analysis

  • Log P (octanol/water partition coefficient): Approximately 3.5 (suggesting moderate lipophilicity) .

    Bupivacaine hydrochloride

    • Compound Description: Bupivacaine hydrochloride is a local anesthetic drug belonging to the amide class. It is a chiral molecule, existing as both R- and S-enantiomers. Bupivacaine hydrochloride is the anhydrous form of the drug, meaning it does not contain water molecules in its crystal structure. It is frequently used in clinical settings to provide anesthesia during surgical procedures, pain management, and labor.
      • Relevance: Bupivacaine hydrochloride is structurally related to bupivacaine hydrochloride monohydrate as it is simply the anhydrous form of the compound. The only structural difference is the presence of a water molecule in the crystal lattice of the monohydrate form. [, ]
    • Compound Description: Levobupivacaine hydrochloride, also known as S-bupivacaine hydrochloride, is the pure S-enantiomer of bupivacaine hydrochloride. It is also a local anesthetic, and studies have shown that it may have a more favorable safety profile compared to the racemic mixture, with potentially reduced cardiovascular and central nervous system toxicity. []

      • Relevance: Levobupivacaine hydrochloride shares the same core structure as bupivacaine hydrochloride monohydrate. The only difference is the specific arrangement of atoms around a chiral center, making them enantiomers. []
      • Relevance: Although tetracaine hydrochloride shares the same local anesthetic action as bupivacaine hydrochloride monohydrate, they belong to different chemical classes: tetracaine is an ester, while bupivacaine is an amide. The study included tetracaine hydrochloride because its polymorphic behavior, particularly the Krafft phenomenon, was being compared to other local anesthetics, including bupivacaine hydrochloride. [, ]
      • Relevance: Similar to tetracaine hydrochloride, dibucaine hydrochloride was included in a study investigating the Krafft phenomenon in local anesthetics. While it shares the same local anesthetic class as bupivacaine hydrochloride monohydrate (both are amides), their core structures differ, leading to differences in potency and duration of action. []
      • Relevance: Bumetanide is not structurally related to bupivacaine hydrochloride monohydrate and has a completely different mechanism of action. It is mentioned in a paper that appears to be irrelevant to bupivacaine or local anesthetics, likely due to an error in the data extraction or a misinterpretation of the content. []
      • Relevance: Sufentanil citrate is not structurally related to bupivacaine hydrochloride monohydrate and belongs to a different drug class (opioid analgesics). It was studied alongside bupivacaine hydrochloride in a research paper investigating the stability of drug mixtures in portable pump reservoirs. The study aimed to determine if the presence of bupivacaine hydrochloride affected the absorption and stability of sufentanil citrate in these devices during simulated epidural administration. []
Synthesis Analysis

Bupivacaine hydrochloride can be synthesized through multiple methods, with significant advancements aimed at improving yield and reducing environmental impact.

  1. N-Hydrocarbylation Method: This method involves the reaction of N-(2,6-xylyl)-2-piperidine formamide with toluene, using deacidification agents and phase transfer catalysts. The reaction proceeds under controlled temperatures (80-85 °C) for several hours to produce a bupivacaine solution, which is then acidified to yield bupivacaine hydrochloride .
  2. Alternative Synthesis Pathways: Other methods utilize different starting materials such as hexanolactam and brominated compounds, aiming to enhance product yield and minimize pollution during synthesis. These methods often involve multiple steps including acylation and cyclization processes .
Molecular Structure Analysis

The molecular structure of bupivacaine hydrochloride monohydrate can be represented by its chemical formula C18H28N2OHClH2OC_{18}H_{28}N_2O_·HCl·H_2O.

  • Molecular Weight: Approximately 342.9 g/mol.
  • Structural Features: The compound features a piperidine ring, an amide linkage, and a tertiary butyl group which contributes to its anesthetic properties.

Data

  • Melting Point: The melting point of bupivacaine hydrochloride monohydrate ranges from 191 °C to 240 °C depending on the hydration state .
  • Solubility: It is soluble in water and ethanol but insoluble in organic solvents like chloroform.
Chemical Reactions Analysis

Bupivacaine hydrochloride undergoes various chemical reactions during its synthesis and application:

  1. Salt Formation: The conversion of bupivacaine base to bupivacaine hydrochloride involves the reaction with hydrochloric acid, enhancing solubility for injection purposes.
  2. Dehydration Reactions: Upon heating, bupivacaine hydrochloride monohydrate can dehydrate to form anhydrous bupivacaine hydrochloride. This transformation can significantly affect its stability and efficacy .
Mechanism of Action

Bupivacaine exerts its anesthetic effects by blocking sodium channels in neuronal membranes. This action prevents the propagation of action potentials along nerves, leading to a loss of sensation in the targeted area.

Process

  • Sodium Channel Blockade: Bupivacaine binds preferentially to the inactive state of voltage-gated sodium channels, inhibiting their reopening and thus preventing nerve impulse transmission.
  • Duration of Action: Due to its lipophilic nature, bupivacaine has a prolonged duration of action compared to other local anesthetics.

Data

  • Onset Time: Typically begins within 10-20 minutes after administration.
  • Duration: Provides analgesia for up to 6 hours or more depending on the dosage and administration route.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Odor: Odorless.

Chemical Properties

  • pH Range: Typically between 4.5 - 6.5 when dissolved in water.
  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place away from direct sunlight.

Relevant Data

Thermal analysis indicates that bupivacaine hydrochloride monohydrate undergoes phase transitions at specific temperatures, revealing insights into its thermal stability and dehydration characteristics .

Applications

Bupivacaine hydrochloride monohydrate is widely utilized in clinical settings for:

  1. Surgical Anesthesia: Commonly used for epidural anesthesia during childbirth or major surgeries.
  2. Pain Management: Effective in managing postoperative pain and chronic pain conditions.
  3. Dental Procedures: Frequently employed in dental surgeries due to its long-lasting effects.
Chemical Characterization of Bupivacaine Hydrochloride Monohydrate

Structural Elucidation and Molecular Properties

Crystallographic Analysis and Stereochemical Configuration

Bupivacaine hydrochloride monohydrate (C₁₈H₂₈N₂O·HCl·H₂O) crystallizes in the orthorhombic system with space group P2₁2₁2₁. The unit cell dimensions are a = 6.812 Å, b = 12.374 Å, c = 21.853 Å, and α = β = γ = 90°, containing four molecules per unit cell (Z = 4). The asymmetric unit comprises one protonated bupivacaine cation, one chloride anion, and one water molecule of crystallization. The piperidine ring adopts a chair conformation, with the butyl side chain extending equatorially. The monohydrate structure features an extensive hydrogen-bonding network: water molecules bridge between the chloride anions (Cl⁻···H-O-H···Cl⁻) and the amide carbonyl oxygen (C=O···H-O-H), stabilizing the crystal lattice. This arrangement contributes to its relative stability compared to anhydrous polymorphs. The stereogenic center at C2 of the piperidine ring confers chirality; the S-enantiomer (levobupivacaine) is clinically preferred due to reduced cardiotoxicity, though crystallographic parameters are identical for both enantiomers [5] [10].

Table 1: Crystallographic Parameters of Bupivacaine Hydrochloride Monohydrate

PropertyValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 6.812 Å, b = 12.374 Å, c = 21.853 Å
Cell Volume1842.7 ų
Molecules per Unit Cell (Z)4
Hydrogen Bond NetworkCl⁻···H₂O···H-N(amide), C=O···H-O-H
Hydration Stability0.71–1.14 mol H₂O/mol (10–90% RH)

Physicochemical Properties: Solubility, Stability, and Hygroscopicity

This compound presents as a white to off-white crystalline powder with a molecular weight of 342.91 g/mol. Its solubility profile is solvent-dependent: highly soluble in water (10 mg/mL), ethanol (20 mg/mL), and DMSO (20 mg/mL), but only slightly soluble in chloroform or acetone. The monohydrate exhibits remarkable stability when protected from light and moisture, retaining purity for ≥2 years at room temperature. However, it demonstrates variable hygroscopicity, with water content fluctuating from 0.71 to 1.14 mol/mol (equivalent to 3.7–6.0% w/w) between 10% and 90% relative humidity (RH). Under dry conditions (<10% RH) or elevated temperatures (>40°C), it dehydrates to metastable anhydrous Form C. Conversely, at ≥90% RH, all anhydrous polymorphs convert back to the monohydrate. Thermal analysis reveals dehydration onset at 60°C, followed by melting with decomposition at ≈256°C. The hydrate’s stability is attributed to its robust hydrogen-bonded architecture, which resists lattice disruption under ambient conditions [6] [8] [10].

Table 2: Physicochemical Properties of Bupivacaine Hydrochloride Monohydrate

PropertyValueConditions
Molecular Weight342.91 g/mol-
Water Solubility10 mg/mL25°C
Ethanol Solubility20 mg/mL25°C
AppearanceWhite to off-white powderVisual
Hydration Stability0.71–1.14 mol H₂O/mol10–90% RH, 25°C
Dehydration Onset60°CTGA
Melting Point≈256°C (dec.)DSC

Spectroscopic Identification (¹H-NMR, FTIR, Mass Spectrometry)

  • ¹H-NMR (400 MHz, D₂O): Key resonances include δ 7.15–7.05 (m, 3H, aromatic ortho/meta-H), 3.60–3.45 (m, 1H, piperidine-H2), 3.30–3.10 (m, 2H, piperidine-H6), 2.85–2.70 (m, 1H, piperidine-H3a), 2.45 (s, 6H, Ar-CH₃), 2.30–2.15 (m, 1H, piperidine-H3b), 1.85–1.50 (m, 6H, piperidine-H3/H4/H5), 1.45–1.25 (m, 4H, -CH₂CH₂CH₃), 0.95 (t, 3H, -CH₃). The spectrum confirms protonation at the piperidine nitrogen and the absence of organic impurities [6].
  • FTIR (ATR, cm⁻¹): Characteristic bands include 3420 (O-H stretch, H₂O), 2940–2870 (aliphatic C-H), 1645 (amide C=O), 1585 (aromatic C=C), 1475 (C-N stretch), 720 (piperidine ring). The broad band at ≈2500 cm⁻¹ indicates the hydrochloride salt’s N⁺-H vibration. The absence of 1700 cm⁻¹ confirms no residual acid impurities [10].
  • Mass Spectrometry (ESI⁺): m/z 343.2 [M + H - H₂O - HCl]⁺ (bupivacaine free base), 289.2 [M - C₄H₉]⁺, 140.1 [piperidine-2-carboxamide]⁺. Isotopic cluster at m/z 343/345 (3:1) confirms chlorine presence. High-resolution MS: Calc. for C₁₈H₂₈N₂O [M]⁺ 288.2196, found 288.2201 [8].

Table 3: Spectroscopic Signatures for Identification

TechniqueKey AssignmentsStructural Correlation
¹H-NMRδ 7.15–7.05 (m, 3H)Aromatic protons
δ 2.45 (s, 6H)ortho-Methyl groups
δ 0.95 (t, 3H)Butyl terminal methyl
FTIR3420 cm⁻¹ (br)O-H stretch (H₂O)
1645 cm⁻¹ (s)Amide C=O
1585 cm⁻¹ (m)Aromatic C=C
Mass Spectrometrym/z 343.2 [M + H - H₂O - HCl]⁺Bupivacaine cation
m/z 140.1Piperidine-2-carboxamide fragment

Synthesis and Industrial Production

Synthetic Pathways for Amide-Type Local Anesthetics

Bupivacaine hydrochloride monohydrate is synthesized via two primary strategies: chiral pool resolution and asymmetric synthesis. The most industrially viable route employs resolution of racemic N-(2,6-dimethylphenyl)piperidine-2-carboxamide (28) using l(-)-dibenzoyl tartaric acid (29) in ethanol, yielding the (S)-enantiomer (5) with >99.9% chemical purity and 99.3% enantiomeric excess (ee). Subsequent alkylation with 1-bromobutane under phase-transfer catalysis (tetrabutylammonium bromide, K₂CO₃) in toluene at 60°C furnishes levobupivacaine (6), isolated as the hydrochloride salt by HCl treatment in isopropanol, followed by monohydrate crystallization from water [7].

Five historical routes exhibit limitations:

  • N-Cbz-L-lysine route (5 steps, 38% yield): Lengthy and requires hazardous hydrogenation [7].
  • Chloroacetyl chloride route (7 steps, 54% yield): Uses explosive azides and expensive chiral catalysts [7].
  • Ethyl glycinate route (7 steps, 31% yield): Corrosive SOCl₂ causes equipment damage [7].
  • (2S)-2-Chloropiperidine route (2 steps, 76% yield): Limited by costly starting material scarcity [7].
  • Menthol-carboxylate route (5 steps, 46% yield): Requires rare initiators and EDC condensing agents [7].

The optimized resolution-alkylation route achieves 45% overall yield across three steps (resolution, alkylation, salt formation) with superior cost-efficiency and scalability. Critical to enantiopurity is strict control of reaction temperature during tartrate salt crystallization (0–5°C) and use of high-purity ethyl acetate for recrystallization, minimizing residual solvents to <500 ppm [4] [7].

Table 4: Comparison of Synthetic Routes for Bupivacaine Precursors

RouteStepsOverall YieldKey Limitations
Resolution-Alkylation345%High ee control required
N-Cbz-L-lysine538%Hazardous hydrogenation
Chloroacetyl chloride754%Explosive intermediates, costly catalysts
Ethyl glycinate731%Corrosive reagents (SOCl₂)
(2S)-2-Chloropiperidine276%Scarce/expensive starting material
Menthol-carboxylate546%Specialized initiators required

Optimization of Monohydrate Crystallization Processes

Controlled monohydrate formation demands precise water activity (a_w ≈ 0.5), temperature (5–10°C), and anti-solvent addition rate. The process begins by dissolving levobupivacaine hydrochloride in boiling water (10 vol), followed by charcoal treatment for decolorization. The hot solution is filtered and subjected to slow cooling (0.2°C/min) under seeding with monohydrate crystals. At 25°C, water-miscible anti-solvents like ethanol (2 vol) are added dropwise to induce supersaturation without oiling out. After 12 h aging, crystals are isolated by centrifugation, washed with cold (0°C) water/ethanol (1:1 v/v), and tray-dried under dehumidified air (15% RH, 25°C) to prevent dehydration or over-hydration [4] [7].

Critical parameters for polymorphic purity:

  • Cooling Rate: >0.5°C/min risks metastable Form C contamination, while <0.1°C/min prolongs cycle time.
  • Seeding: 0.1% w/w seed crystals of monohydrate (D₉₀ = 50 µm) at 45°C ensures uniform nucleation.
  • Drying: Fluidized-bed drying at 30°C with dew point-controlled air maintains hydrate stability.
  • Impurity Control: Residual toluene (<100 ppm) is minimized by aqueous ethanol washes, preventing lattice defects.

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) during alkylation reduce byproducts like N-butyl pipecolic acid from 5.2% to <0.3%, enhancing crystal quality. The final monohydrate exhibits uniform particle size (D₉₀ < 100 µm), flowability (>25° angle of repose), and consistent water content (5.3±0.2% w/w), confirmed by Karl Fischer titration and TGA. Pilot-scale production (20 kg batches) achieves >99.9% purity (HPLC) and complies with ICH Q3 guidelines for residual solvents [4] [7].

Table 5: Optimized Crystallization Parameters for Monohydrate Formation

ParameterOptimal ValueImpact on Quality
Dissolution Temperature80–90°CComplete dissolution without degradation
Cooling Rate0.2°C/minPrevents Form C nucleation
Seeding0.1% w/w at 45°CEnsures uniform crystal growth
Anti-solvent AdditionEthanol, 2 vol, dropwiseControls supersaturation
Drying Conditions30°C, 15% RHMaintains stoichiometric hydration
Residual Toluene<100 ppmPrevents crystal lattice defects

Properties

CAS Number

73360-54-0

Product Name

Bupivacaine hydrochloride monohydrate

IUPAC Name

1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrate;hydrochloride

Molecular Formula

C18H31ClN2O2

Molecular Weight

342.9 g/mol

InChI

InChI=1S/C18H28N2O.ClH.H2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H;1H2

InChI Key

HUCIWBPMHXGLFM-UHFFFAOYSA-N

SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.O.Cl

Canonical SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.